molecular formula C10H6Cl4O4 B1668884 Chlorthal-dimethyl CAS No. 1861-32-1

Chlorthal-dimethyl

Cat. No.: B1668884
CAS No.: 1861-32-1
M. Wt: 332.0 g/mol
InChI Key: NPOJQCVWMSKXDN-UHFFFAOYSA-N
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Description

Dimethyl tetrachloroterephthalate, commonly known by its trade name Dacthal, is an organic compound with the formula C₆Cl₄(CO₂CH₃)₂. It is the dimethyl ester of tetrachloroterephthalic acid and is primarily used as a preemergent herbicide. Dacthal is effective in controlling annual grasses and many common weeds without harming sensitive plants such as turf grasses, flowers, fruits, vegetables, and cotton .

Mechanism of Action

Target of Action

Chlorthal-dimethyl, also known as Dacthal or dimethyl tetrachloroterephthalate, is a selective benzoic acid herbicide . It is primarily targeted at annual grasses and some annual broad-leaved weeds . The compound is particularly effective at controlling plants that are in their seed and pre-emergence stages .

Mode of Action

The mechanism of action of this compound is the inhibition of normal cell division of root tips of a wide spectrum of plants . This results in the prevention of weed growth without affecting sensitive plants such as turf grasses, flowers, fruits, vegetables, and cotton .

Biochemical Pathways

It is known that the compound acts by antagonizing auxin, a plant growth hormone that affects cell elongation, root formation, and bud development .

Pharmacokinetics

This compound has a low aqueous solubility and a low to moderate volatility . It is considered to be moderately persistent in soil systems but can be stable in aquatic systems depending on conditions .

Result of Action

The primary result of this compound’s action is the prevention of weed growth. By inhibiting normal cell division in the root tips of targeted plants, the compound effectively controls the growth of annual grasses and some annual broad-leaved weeds without harming sensitive plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is moderately persistent in soil systems and can be stable in aquatic systems depending on conditions . Its volatility and solubility can also affect its distribution in the environment . Furthermore, this compound exists in both the vapor and particulate phases when exposed to the air . In the vapor phase, this compound should react slowly with hydroxyl radicals with an estimated half-life of 36 days .

Biochemical Analysis

Biochemical Properties

Chlorthal-dimethyl is a selective benzoic acid herbicide . It has a low aqueous solubility and a low to moderate volatility . It is considered to be moderately persistent in soil systems but can be stable in aquatic systems depending on conditions

Cellular Effects

This compound has been shown to disrupt normal cell division after prophase, leading to abnormal cell division . This disruption is caused by interference with microtubule formation in exposed cells . The abnormal microtubules affect cell wall formation as well as chromosome replication and division .

Molecular Mechanism

The mechanism of action of this compound is antagonism of auxin, a plant growth hormone that affects cell elongation, root formation, and bud development . This suggests that this compound exerts its effects at the molecular level by binding to and inhibiting the function of auxin, thereby affecting gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that this compound is considered to be moderately persistent in soil systems .

Dosage Effects in Animal Models

Studies show that this compound may cause detrimental health effects in laboratory animals, mainly weight loss and diarrhea occurring at doses of 2000 mg/kg/day . There were also effects on the lungs, liver, kidney, and thyroid glands of male and female rats .

Metabolic Pathways

It is known that this compound is a selective benzoic acid herbicide, suggesting that it may interact with enzymes or cofactors involved in the metabolism of benzoic acid .

Transport and Distribution

It is known that this compound has a low aqueous solubility and a low to moderate volatility , which may influence its transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dacthal involves the chlorination of terephthaloyl chloride to produce 2,3,5,6-tetrachloroterephthaloyl chloride. This intermediate is then esterified with methanol to yield dimethyl tetrachloroterephthalate .

The reactions can be summarized as follows:

    :

    Chlorination: C6H4(COCl)2+4Cl2+Fe(catalyst)C6Cl4(COCl)2C₆H₄(COCl)₂ + 4Cl₂ + Fe (catalyst) → C₆Cl₄(COCl)₂ C6​H4​(COCl)2​+4Cl2​+Fe(catalyst)→C6​Cl4​(COCl)2​

    :

    Esterification: C6Cl4(COCl)2+2CH3OHC6Cl4(CO2CH3)2C₆Cl₄(COCl)₂ + 2CH₃OH → C₆Cl₄(CO₂CH₃)₂ C6​Cl4​(COCl)2​+2CH3​OH→C6​Cl4​(CO2​CH3​)2​

Industrial Production Methods

Industrial production of Dacthal follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually formulated as a wettable powder or flowable concentrate for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Dacthal undergoes several types of chemical reactions, including:

    Hydrolysis: In the environment, Dacthal can hydrolyze to form mono- and di-acid degradates.

    Oxidation: Dacthal can be oxidized under certain conditions, leading to the formation of various by-products.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,3,5,6-tetrachloroterephthalate: Another name for Dacthal.

    Tetrachloroterephthalic Acid: A degradation product of Dacthal.

    Monomethyl Tetrachloroterephthalic Acid: Another degradation product of Dacthal.

Uniqueness

Dacthal is unique in its ability to control a wide range of annual grasses and broadleaf weeds without harming sensitive crops. Its mode of action, involving the inhibition of microtubule assembly, sets it apart from other herbicides that may target different pathways or processes in weeds .

Properties

IUPAC Name

dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
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InChI

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3
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InChI Key

NPOJQCVWMSKXDN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl
Source PubChem
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Molecular Formula

C10H6Cl4O4
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DSSTOX Substance ID

DTXSID0024000
Record name Chlorthal-dimethyl
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Molecular Weight

332.0 g/mol
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Physical Description

Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name Chlorthal-dimethyl
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Solubility

LESS THAN 5% IN WATER; GREATER THAN 5% IN CYCLOHEXANONE, ACETONE, XYLENE, Solubility (g/kg solvent @ 25 °C): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride., 7% @ 25 °C IN CARBON TETRACHLORIDE, water solubility = 0.5 mg/l @ 25 °C
Record name DIMETHYL TETRACHLOROTEREPHTHALATE
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Vapor Pressure

0.0000025 [mmHg], 2.5X10-6 mm Hg at 25 °C
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Impurities

Dimethyl tetrachloroterephthalate is known to contain hexachlorobenzene at <0.3%.
Record name DIMETHYL TETRACHLOROTEREPHTHALATE
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Color/Form

CRYSTALS FROM METHANOL, COLORLESS CRYSTALS

CAS No.

1861-32-1
Record name Dacthal
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Record name Chlorthal-dimethyl [BSI:ISO]
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Record name dacthal
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Record name CHLORTHAL-DIMETHYL
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Melting Point

155-156 °C
Record name DIMETHYL TETRACHLOROTEREPHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Dacthal?

A1: Dacthal has a molecular formula of C10H6Cl4O4 and a molecular weight of 331.97 g/mol.

Q2: What is the octanol-air partition coefficient (KOA) of Dacthal?

A2: Dacthal has a log KOA of -4.1, indicating that it primarily exists in the gas phase. [] This property contributes to its potential for long-range atmospheric transport. []

Q3: How does Dacthal's KOA value compare to other current-use pesticides?

A3: While the provided research doesn't list specific KOA values for other pesticides, it states that Dacthal's KOA was measured alongside other current-use pesticides. [] This suggests that comparative analysis is possible using the cited research as a starting point.

Q4: What are the primary sources of Dacthal in the Canadian environment?

A4: Dacthal is not extensively used in Canada. [] Its presence is primarily attributed to long-range atmospheric transport from the United States, where its usage is significantly higher. []

Q5: How does the presence of snow and ice affect Dacthal's environmental fate?

A5: Snow and ice play a crucial role in Dacthal's environmental fate. [] In lower latitudes, snow acts as a temporary reservoir, absorbing Dacthal from the air and releasing it into water or soil during melting. [] In contrast, snow and ice in higher latitudes shield water bodies and soil, reducing Dacthal deposition. []

Q6: What is the role of atmospheric deposition in Dacthal's movement?

A6: Atmospheric deposition, including wet deposition (rain) and dry deposition, is a significant pathway for Dacthal's movement. [, ] Studies have shown that Dacthal concentrations in precipitation are influenced by its usage patterns in source regions. []

Q7: How do Dacthal concentrations in precipitation compare to those of chlorpyrifos in a Canadian prairie watershed?

A7: In a study conducted in a Canadian prairie watershed, Dacthal concentrations in precipitation were consistently lower than chlorpyrifos, which was used locally. [] This difference highlights the impact of long-range transport for Dacthal versus local applications for chlorpyrifos. []

Q8: What is the impact of fires on Dacthal concentrations in the environment?

A8: Fires, both regional and those occurring across the Pacific, contribute to elevated Dacthal concentrations in western North America. [] This increase is attributed to the re-emission of historically deposited Dacthal from soil and vegetation during burning events. []

Q9: How does the spatial variability of Dacthal deposition compare to that of other pesticides?

A9: Research indicates significant spatial variability in Dacthal deposition, even within a 10 km radius. [] Similar variability has been observed for other persistent organic pollutants (POPs) like α-HCH and fluoranthene. []

Q10: Can air mass back trajectories be used to identify Dacthal source contributions in snowpack?

A10: Yes, air mass back trajectories, coupled with data on regional pesticide usage, have been successfully used to determine source contributions of Dacthal and other CUPs in snowpack across Western U.S. national parks. []

Q11: What analytical methods are commonly used to detect and quantify Dacthal in environmental samples?

A11: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to detect and quantify Dacthal in various matrices, including air, water, soil, and biological tissues. [, , , , ] This technique offers high sensitivity and selectivity for Dacthal analysis.

Q12: What are the advantages of using supercritical fluid extraction (SFE) in Dacthal analysis?

A12: SFE, coupled with GC/MS, has been proven effective in extracting and analyzing Dacthal in nonfatty food samples. [] This method offers several advantages: reduced need for post-extraction cleanup, elimination of solvent evaporation steps, and high selectivity for the target analyte. []

Q13: How do solid-phase extraction (SPE) techniques compare to traditional liquid-liquid extraction (LLE) for analyzing Dacthal metabolites in groundwater?

A13: Strong anion exchange (SAX) disks have emerged as a viable alternative to LLE for analyzing Dacthal's acidic metabolites in groundwater. [] This method simplifies the extraction process and provides comparable results to LLE. []

Q14: What are the benefits of using Empore disks for analyzing Dacthal metabolites in groundwater?

A14: Empore disks, specifically SAX disks, enable the simultaneous elution and derivatization of Dacthal's carboxylic acid metabolites. [] This approach simplifies sample preparation and enhances analytical efficiency. []

Q15: How does direct sample introduction (DSI) coupled with GC/MS/MS improve the analysis of pesticide residues, including Dacthal?

A15: DSI/GC/MS/MS simplifies the analytical workflow by eliminating the need for sample cleanup, making it a rapid and cost-effective method for analyzing pesticide residues like Dacthal in complex matrices. []

Q16: How does Dacthal's bioconcentration in vegetation relate to its KOA value?

A16: A strong correlation was observed between Dacthal's bioconcentration factor (BCFv) in vegetation and its log KOA value. [] This suggests that KOA can be a useful predictor of Dacthal's uptake by plants. []

Q17: Does Dacthal biomagnify in terrestrial food chains?

A17: Contrary to its bioconcentration in vegetation, most studies indicate that Dacthal does not biomagnify in terrestrial food chains. [] This suggests active metabolism and elimination of Dacthal in mammals, limiting its trophic transfer potential. []

Q18: How does Dacthal interact with the multixenobiotic resistance (MXR) mechanism in mussels?

A18: Dacthal, along with other pesticides, inhibits the efflux of fluorescent dye from mussel gills, indicating its interaction with the MXR mechanism, similar to the P-glycoprotein multidrug transporter in mammals. [] This interaction highlights Dacthal's potential to influence xenobiotic detoxification pathways in marine organisms. []

Q19: How do irrigation practices influence the efficacy and safety of Dacthal and its alternatives in onion production?

A19: Irrigation practices, particularly sprinkler versus furrow irrigation, significantly influence the performance of Dacthal and alternative herbicides in onion production. [] For instance, pendimethalin (Prowl®) exhibited greater injury to onions under sprinkler irrigation compared to furrow irrigation. []

Q20: How does soil solarization compare to Dacthal application for weed control in collard greens?

A20: Soil solarization has proven to be a more effective method for controlling weeds in collard greens compared to Dacthal application. [] Solarization resulted in a significant reduction in weed populations and enhanced collard green growth and yield. []

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